N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide
Description
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-13-18(7-9-22-10-8-18)20-17(21)12-23-16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11H,7-10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSKNKMLFMLRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)COC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step involves the addition of a cyano group to the oxane ring, which can be done using reagents such as cyanogen bromide or sodium cyanide.
Attachment of the naphthalen-2-yloxyacetamide moiety: This step involves the coupling of the naphthalene derivative with the oxane ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Differences :
- Triazole vs. Cyanooxan: Compound 6m replaces the cyanooxan group with a 1,2,3-triazole ring linked to a naphthalen-1-yloxy methyl group.
N-[2-(4-Substituted Phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(naphthalen-2-yloxy)acetamide
Structural Differences :
- Thiazolidinone vs. Cyanooxan: The thiazolidinone ring (4-oxo-1,3-thiazolidine) in this series replaces the cyanooxan group. Thiazolidinones are redox-active and prone to ring-opening, unlike the stable cyanooxan .
- Shared Features : Both compounds retain the naphthalen-2-yloxy group, suggesting overlapping applications in anticancer research.
N-(Substituted Phenyl)acetamide Derivatives
2-Chloro-N-(4-fluorophenyl)acetamide
Structural Simplicity: Lacks both the cyanooxan and naphthoxy groups. The chloro and fluoro substituents enhance electrophilicity but reduce aromatic bulk .
- Applications: Primarily used as intermediates for synthesizing heterocycles like quinolinyloxy acetamides .
N-(4-Hydroxyphenyl)acetamide
Polar Substituent: The 4-hydroxyphenyl group increases hydrophilicity compared to the hydrophobic cyanooxan.
- Relevance : Over 289,000 patents and studies reference this compound, underscoring its utility as a precursor in drug discovery .
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
Dual Functionalization: Combines sulfonyl and nitro groups, enhancing electron-withdrawing effects and acidity compared to the cyanooxan’s moderate polarity.
- Structural Insights: Intramolecular C–H···O and intermolecular N–H···O interactions stabilize crystal packing, a feature less pronounced in the target compound .
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-Cyanooxan-4-yl)-2-naphthalen-2-yloxyacetamide?
The synthesis typically involves coupling a naphthalen-2-yloxyacetic acid derivative with a 4-cyanooxan-4-amine precursor. A common approach uses carbodiimide-based coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to form the amide bond. Reaction optimization may require inert conditions (argon/nitrogen atmosphere) and anhydrous solvents (DMF, THF) to minimize hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity, as confirmed by HPLC .
Q. How can researchers validate the structural integrity of this compound?
Characterization should include:
- 1H/13C NMR : To confirm proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, oxan-4-yl methylene groups at δ 3.5–4.0 ppm).
- HRMS : To verify molecular ion peaks matching the exact mass (e.g., C₁₈H₁₇N₂O₃: calculated 333.1238).
- FT-IR : To identify key functional groups (amide C=O stretch ~1650 cm⁻¹, cyano C≡N ~2250 cm⁻¹) .
Q. What in vitro biological assays are suitable for preliminary activity screening?
- Antitumor Activity : Use ELISA-based kinase assays (e.g., RET kinase inhibition) at concentrations of 1–50 μM.
- Anti-inflammatory Effects : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Neuroprotection : Assess oxidative stress markers (e.g., ROS reduction) in neuronal cell lines under hypoxic conditions. Always include positive controls (e.g., doxorubicin for antitumor, dexamethasone for anti-inflammatory) .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in biological activity data?
If the compound shows inconsistent activity across assays (e.g., high kinase inhibition but low cytotoxicity), synthesize analogs with modifications to the cyanooxan or naphthalene moieties. For example:
- Replace the cyano group with a carboxylate to enhance solubility.
- Introduce electron-withdrawing groups (e.g., -F, -Cl) on the naphthalene ring to improve receptor binding. Compare results using molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .
Q. What strategies optimize yield in large-scale synthesis while minimizing side products?
- Reagent Selection : Use HATU instead of DCC for higher coupling efficiency.
- Solvent Optimization : Replace DMF with acetonitrile to reduce byproduct formation.
- Process Monitoring : Employ in-situ FT-IR or LC-MS to track reaction progress and terminate at ~90% conversion.
- Workflow Design : Implement flow chemistry for continuous production, reducing batch variability .
Q. How can researchers validate target engagement in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to RET kinase by observing protein stabilization at elevated temperatures.
- Click Chemistry Probes : Attach an alkyne tag to the compound for pull-down assays coupled with LC-MS/MS to identify interacting proteins.
- CRISPR-Cas9 Knockout Models : Validate specificity using RET-deficient cell lines .
Methodological Considerations
Q. What analytical techniques resolve discrepancies in crystallographic data?
If X-ray diffraction yields ambiguous results (e.g., poor resolution due to crystal twinning), use:
- SHELXD/SHELXE : For phase refinement in small-molecule crystallography.
- Dual-Space Methods : Combine direct methods with Patterson synthesis to improve electron density maps. Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian 16) .
Q. How to assess metabolic stability for preclinical development?
- Microsomal Incubations : Test compound stability in human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LC-MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify potential drug-drug interactions.
- Plasma Protein Binding : Employ equilibrium dialysis to determine unbound fraction .
Data Analysis and Reporting
Q. How should researchers address variability in cytotoxicity assays?
- Normalization : Express IC₅₀ values relative to internal controls (e.g., ATP levels via CellTiter-Glo).
- Statistical Models : Apply ANOVA with post-hoc Tukey tests to compare dose-response curves across cell lines.
- Replicate Design : Use triplicate technical replicates and three independent biological replicates to account for plate-to-plate variability .
Q. What computational tools predict off-target effects?
- SwissTargetPrediction : Upload the compound’s SMILES string to identify potential off-target kinases or GPCRs.
- Molecular Dynamics Simulations (GROMACS) : Simulate binding to homologous proteins (e.g., other RTKs like VEGFR) to assess selectivity.
- ADMET Predictors : Estimate hepatotoxicity and hERG channel inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
